3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan
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Overview
Description
3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan is a complex organic compound with the molecular formula C21H13F4NO5 and a molar mass of 435.325 g/mol This compound is characterized by its unique structure, which includes a dibenzo[b,d]furan core substituted with a nitro group and a tetrafluoropropoxyphenoxy group
Preparation Methods
The synthesis of 3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. The core is then functionalized with the nitro group and the tetrafluoropropoxyphenoxy group through a series of reactions. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as nitrobenzene, tetrafluoropropanol, and phenol derivatives under controlled conditions . Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, particularly at the nitro group.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tetrafluoropropoxyphenoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan can be compared with other similar compounds, such as:
Dibenzo[b,d]furan: The parent compound, which lacks the nitro and tetrafluoropropoxyphenoxy groups.
3-nitrodibenzo[b,d]furan: A derivative with only the nitro group.
5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan: A derivative with only the tetrafluoropropoxyphenoxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H13F4NO5 |
---|---|
Molecular Weight |
435.3g/mol |
IUPAC Name |
3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzofuran |
InChI |
InChI=1S/C21H13F4NO5/c22-20(23)21(24,25)11-29-14-7-12(26(27)28)8-15(9-14)30-13-5-6-17-16-3-1-2-4-18(16)31-19(17)10-13/h1-10,20H,11H2 |
InChI Key |
SPEPHERLZYSMPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)OC4=CC(=CC(=C4)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)OC4=CC(=CC(=C4)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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